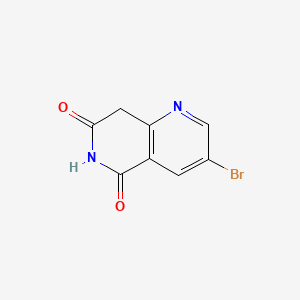

3-Bromo-6,8-dihydro-1,6-naphthyridine-5,7-dione

Description

Properties

IUPAC Name |

3-bromo-8H-1,6-naphthyridine-5,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-4-1-5-6(10-3-4)2-7(12)11-8(5)13/h1,3H,2H2,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YATINXJVWVUICZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=N2)Br)C(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20742874 | |

| Record name | 3-Bromo-1,6-naphthyridine-5,7(6H,8H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365272-11-2 | |

| Record name | 3-Bromo-1,6-naphthyridine-5,7(6H,8H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1365272-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-1,6-naphthyridine-5,7(6H,8H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of Aminopyridine Precursors

A widely adopted method involves the condensation of 3-aminopyridine derivatives with α,β-unsaturated carbonyl compounds. For example, reacting 3-amino-4-bromopyridine with diethyl acetylenedicarboxylate under basic conditions (e.g., NaOEt/EtOH) yields the dihydro-naphthyridine core via a Michael addition-cyclization sequence. The bromine substituent is introduced either during the cyclization step or via post-functionalization.

Key reaction conditions :

Transition-Metal-Mediated Annulation

Palladium-catalyzed cross-coupling reactions enable the construction of the naphthyridine ring. A representative protocol involves Suzuki-Miyaura coupling between 3-bromo-2-iodopyridine and boronic ester-functionalized enolates, followed by intramolecular cyclization. This method offers regioselectivity but requires stringent anhydrous conditions.

Optimization parameters :

Bromination Strategies for Functionalization

Introducing the bromine atom at position 3 is critical for achieving the target structure. Both direct electrophilic bromination and bromine-containing precursors are employed.

Electrophilic Bromination of Dihydro-naphthyridine Intermediates

Treating 6,8-dihydro-1,6-naphthyridine-5,7-dione with bromine (Br₂) in acetic acid at 40–60°C achieves regioselective bromination at position 3. The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism, with the keto-enol tautomerism of the dione directing bromine to the electron-rich C3 position.

Reaction profile :

Use of Brominated Building Blocks

An alternative approach utilizes pre-brominated pyridine derivatives. For instance, 3-bromo-5-nitropyridine-2-amine undergoes cyclization with malonyl chloride to form the dihydro-naphthyridine ring, avoiding late-stage bromination. This method minimizes side reactions but requires multi-step purification.

Advantages :

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance cyclization rates but may promote decomposition at elevated temperatures. Mixed solvent systems (e.g., EtOH/H₂O) balance reactivity and stability, particularly for bromination steps.

Temperature and Catalysis

Thermal cyclizations perform optimally at 80–100°C, while bromination requires milder conditions (40–60°C) to prevent debromination. Acid additives (e.g., H₂SO₄) accelerate EAS but risk over-bromination.

Analytical Validation and Characterization

Successful synthesis is confirmed via:

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6,8-dihydro-1,6-naphthyridine-5,7-dione undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

3-Bromo-6,8-dihydro-1,6-naphthyridine-5,7-dione has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Bromo-6,8-dihydro-1,6-naphthyridine-5,7-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 3-Bromo-6,8-dihydro-1,6-naphthyridine-5,7-dione

- CAS Number : 1365272-11-2

- Molecular Formula : C₈H₅BrN₂O₂

- Molecular Weight : 241.04 g/mol

- Purity : Typically ≥95% (as per commercial suppliers) .

Structural Features: This compound belongs to the naphthyridine family, characterized by a bicyclic aromatic system fused with two pyridine-like rings. The bromine substituent at position 3 enhances its electrophilic reactivity, making it a valuable intermediate in medicinal chemistry and materials science.

Applications :

Primarily used in Suzuki-Miyaura cross-coupling reactions for synthesizing functionalized heterocycles. Its bromine atom serves as a handle for further derivatization .

Comparison with Structural Analogs

Key Structural and Functional Differences

The following table summarizes critical parameters for this compound and related compounds:

*Purity inferred from similarity to commercial analogs.

Research Findings and Gaps

- Synthetic Methodology :

- Biological Activity :

- Knowledge Gaps: Limited published data on the pharmacokinetics or toxicity of 1365272-11-2. Most studies focus on synthetic utility rather than biological profiling .

Biological Activity

3-Bromo-6,8-dihydro-1,6-naphthyridine-5,7-dione is a nitrogen-containing heterocyclic compound with significant potential in pharmacological applications. This article explores its biological activities, mechanisms of action, and relevant research findings.

- Molecular Formula : C₈H₆BrN₂O₂

- Molecular Weight : Approximately 228.05 g/mol

- Structure : Features a naphthyridine core with a bromine atom at the 3-position and carbonyl groups at the 5 and 7 positions.

Antimicrobial Activity

Research has shown that this compound exhibits notable antimicrobial properties. It has been tested against a variety of bacterial strains and fungi. The compound's effectiveness is often measured in terms of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 2.5 | 5.0 |

| Escherichia coli | 5.0 | 10.0 |

| Candida albicans | 3.0 | 6.0 |

The compound has shown synergistic effects when combined with traditional antibiotics like ciprofloxacin, enhancing their efficacy against resistant strains .

Anti-inflammatory Properties

This compound has demonstrated anti-inflammatory effects in various in vitro studies. It inhibits the production of pro-inflammatory cytokines, which may contribute to its therapeutic potential in treating inflammatory diseases.

The biological activity of this compound is attributed to its ability to interact with multiple molecular targets:

- DNA Gyrase Inhibition : The compound acts as an inhibitor of DNA gyrase, an essential enzyme for bacterial DNA replication .

- Cytokine Modulation : It modulates inflammatory pathways by downregulating cytokine production, which can be beneficial in conditions like arthritis and other inflammatory diseases .

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various naphthyridine derivatives, including this compound. The results indicated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of the bromine substitution in enhancing antimicrobial potency .

Anti-inflammatory Activity Assessment

In another research project focusing on anti-inflammatory properties, the compound was tested in a model of acute inflammation induced by carrageenan. The results showed a significant reduction in paw edema compared to control groups, suggesting that it could be developed into a therapeutic agent for inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Bromo-6,8-dihydro-1,6-naphthyridine-5,7-dione, and how can purity be validated?

- Methodology : Cyclocondensation reactions, similar to benzimidazole-4,7-dione synthesis, involve reacting diamines with aldehydes under controlled conditions . For brominated derivatives, bromine substitution at the 3-position likely requires electrophilic aromatic bromination or halogen-exchange reactions. Post-synthesis, purity can be validated via high-performance liquid chromatography (HPLC) with >95.0% thresholds (as seen in brominated naphthylamine analogs) . X-ray crystallography is recommended for structural confirmation .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of dust or vapors .

- Storage : Keep in airtight containers under dry, inert conditions (e.g., argon) to avoid decomposition. Avoid proximity to ignition sources .

- Spill Management : Use non-combustible absorbents (e.g., sand) and avoid water to prevent reactive byproducts (e.g., HBr release) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR to confirm substitution patterns and aromaticity.

- MS : High-resolution mass spectrometry (HRMS) to verify molecular weight and bromine isotope patterns.

- XRD : Single-crystal X-ray diffraction for unambiguous structural assignment, as demonstrated for benzimidazole-dione derivatives .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodology :

- Compare reactivity with non-brominated analogs in Suzuki-Miyaura or Buchwald-Hartwig reactions. Use kinetic studies to quantify activation barriers.

- Contradiction Analysis : If yields are lower than expected, assess steric hindrance from the naphthyridine core or competing side reactions (e.g., debromination). Reference brominated pyridine derivatives (e.g., 5-bromonicotinic acid) for analogous challenges .

Q. What mechanistic insights can be gained from computational modeling of this compound’s electronic structure?

- Methodology :

- Perform density functional theory (DFT) calculations to map electron density distributions, focusing on the bromine atom’s electrophilicity and the dione moiety’s redox potential.

- Validate models against experimental data (e.g., cyclic voltammetry for redox behavior). Tools like those in can help visualize computational vs. experimental data alignment .

用它!帮你看懂文献数据图,更好描述实验结果00:17

Q. How can researchers resolve contradictions between theoretical predictions and experimental reactivity data?

- Methodology :

- Case Example : If DFT predicts bromine as a leaving group but experiments show stability, re-evaluate solvent effects (e.g., polar aprotic vs. protic media) or catalytic conditions.

- Cross-reference purity data (e.g., HPLC results >95% ) to rule out impurities as confounding factors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.